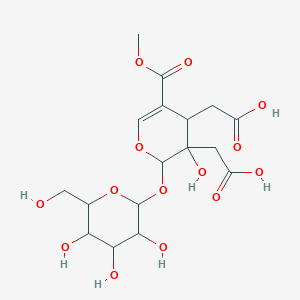

Nuezhenidic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRZULFRVWCUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nuezhenidic Acid: A Technical Guide to its Origin, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside, is a natural product isolated from the fruits of Ligustrum lucidum, commonly known as glossy privet. This technical guide provides a comprehensive overview of the origin, discovery, and known biological activities of this compound. While the primary literature detailing its initial isolation and complete spectroscopic characterization remains elusive, this document synthesizes available information to present a detailed account for research and drug development purposes. This guide includes representative experimental protocols for the isolation and structural elucidation of related compounds, a proposed biosynthetic pathway, and an exploration of its potential mechanism of action as an anti-influenza agent. All quantitative data for related compounds are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Origin and Discovery

Natural Source: this compound is a constituent of the dried ripe fruits of Ligustrum lucidum W.T. Aiton (Oleaceae), a plant used in traditional Chinese medicine.[1] This plant is the primary known natural source of the compound.

Initial Discovery: Based on available literature, this compound was first reported as a novel compound by Wu Li-Jun and colleagues in a 1998 publication in Acta Botanica Sinica (now the Journal of Integrative Plant Biology). The authors reported the isolation and identification of seven compounds from the fruits of Ligustrum lucidum, with this compound being a new discovery whose structure was elucidated through spectral analysis and chemical reactions.[2] Despite extensive searches, the full text of this original publication, containing the detailed experimental procedures and complete spectroscopic data, could not be retrieved for this guide.

Physicochemical Properties

Based on its structure, this compound is a polar molecule, soluble in polar solvents like methanol (B129727) and ethanol (B145695), and insoluble in nonpolar solvents such as petroleum ether.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₄ | [1] |

| Molecular Weight | 452.4 g/mol | [1] |

| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | |

| CAS Number | 183238-67-7 |

Experimental Protocols (Representative)

Due to the unavailability of the primary literature on this compound's initial isolation, this section provides representative experimental protocols for the isolation and structural elucidation of secoiridoid glycosides from Ligustrum species, which would be analogous to the methods used for this compound.

Extraction and Isolation

The general workflow for isolating secoiridoids from Ligustrum lucidum fruits involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation of secoiridoids.

Protocol:

-

Extraction: Dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Filtration: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Structure Elucidation

The structure of a novel natural product like this compound is determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

Technique: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Data Interpretation: The mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify structural motifs, such as the glycosidic bond and the secoiridoid core.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: A suite of NMR experiments is employed to determine the complete chemical structure, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Interpretation:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including characteristic signals for the anomeric proton of the glucose unit and olefinic protons of the secoiridoid core.

-

¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). The chemical shifts of the carbons in the glucose moiety and the carbonyl carbons of the secoiridoid are diagnostic.

-

2D NMR: COSY establishes proton-proton couplings within spin systems. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and establishing the overall connectivity of the molecule.

-

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Secoiridoid Glycosides from Ligustrum Species

| Position | Representative ¹³C (ppm) | Representative ¹H (ppm) |

| Secoiridoid Core | ||

| 1 | ~98 | ~5.5 (d) |

| 3 | ~150 | |

| 4 | ~110 | |

| 5 | ~30 | |

| 6 | ~35 | |

| 7 | ~170 | |

| 8 | ~130 | |

| 9 | ~125 | |

| 10 | ~60 | ~4.2 (m) |

| 11 | ~170 | |

| Glucose Moiety | ||

| 1' | ~100 | ~4.7 (d) |

| 2' | ~75 | |

| 3' | ~78 | |

| 4' | ~71 | |

| 5' | ~78 | |

| 6' | ~62 |

Note: This table provides approximate chemical shift ranges based on data for related secoiridoid glycosides. Actual values for this compound may vary.

Biosynthesis

The biosynthetic pathway of this compound has not been specifically elucidated. However, as an oleoside-type secoiridoid from the Oleaceae family, its biosynthesis is expected to follow the established pathway for this class of compounds. This pathway involves the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways to produce the initial terpene precursors.

Caption: Hypothetical biosynthetic pathway of this compound.

The biosynthesis likely proceeds through the iridoid pathway, with geranyl diphosphate (GPP) being a key precursor. GPP is cyclized to form the iridoid skeleton, leading to intermediates such as loganin. Secologanin is then formed by the oxidative cleavage of the cyclopentane (B165970) ring of loganin. Secologanin can then be converted to 7-epiloganic acid, a precursor for oleoside-type secoiridoids. A series of enzymatic modifications, including glycosylation, oxidation, and methylation, would then lead to the final structure of this compound. The specific enzymes responsible for the later "tailoring" steps in the biosynthesis of this compound in Ligustrum lucidum are yet to be identified.

Biological Activity and Mechanism of Action

Anti-influenza Virus Activity

This compound has been reported to possess inhibitory activity against the influenza A virus. The likely mechanism of this antiviral activity is the inhibition of the viral neuraminidase enzyme.

Neuraminidase Inhibition:

Influenza neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected host cell. It does this by cleaving sialic acid residues from the cell surface, to which the viral hemagglutinin binds. By inhibiting neuraminidase, the progeny virions remain attached to the host cell surface, preventing their release and the spread of the infection to other cells.

References

Technical Guide to the Isolation of Secoiridoid Glycosides, Including Nuezhenide, from Ligustrum lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum lucidum Ait., commonly known as glossy privet, is a plant species used in traditional Chinese medicine for various therapeutic purposes. Its dried fruits are a rich source of bioactive compounds, particularly secoiridoid glycosides. Among these, nuezhenide and its related compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-angiogenic effects. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of these valuable compounds. While the user requested information on "nuezhenidic acid," the predominant compound cited in the literature is "nuezhenide." It is plausible that "this compound" refers to a derivative or an acidic form, such as ligustrosidic acid, which has also been isolated. The protocols detailed herein for nuezhenide are fundamentally applicable to the isolation of similar secoiridoid glycosides from Ligustrum lucidum.

Quantitative Data Summary

The yield of secoiridoid glycosides from Ligustrum lucidum can vary significantly based on the extraction and purification methods employed. The following table summarizes quantitative data from a study utilizing ultrahigh pressure extraction (UPE) followed by high-speed counter-current chromatography (HSCCC).

| Compound | Yield (mg/g of dried fruit) | Method |

| Nuezhenoside G13 | 15.0 | UPE-HSCCC |

| Specnuezhenide | 78.0 | UPE-HSCCC |

| Isonuezhenide | Not specified | UPE-HSCCC |

Experimental Protocols

This section details two primary methodologies for the isolation of nuezhenide and related secoiridoid glycosides from the dried fruits of Ligustrum lucidum.

Method 1: Ultrahigh Pressure Extraction (UPE) followed by High-Speed Counter-Current Chromatography (HSCCC)

This modern technique offers high efficiency and yield.

1. Plant Material Preparation:

-

Obtain dried mature fruits of Ligustrum lucidum.

-

Grind the fruits into a fine powder.

2. Ultrahigh Pressure Extraction (UPE):

-

Solvent: 90% ethanol (B145695).

-

Sample to Solvent Ratio: 1:20 (g/mL).[1]

-

Pressure: 200 MPa.[1]

-

Extraction Time: 2 minutes.[1]

-

Procedure:

-

Weigh the powdered plant material and mix with the 90% ethanol solvent at the specified ratio.

-

Seal the mixture in a suitable extraction bag.

-

Place the bag in the UPE equipment and apply 200 MPa of pressure for 2 minutes.[1]

-

Collect the extract and filter it under reduced pressure.

-

Concentrate the filtrate to obtain the crude UPE extract. Store at 2–8 °C.[1]

-

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Solvent System: Ethyl acetate:n-butanol:water (2:1:3, v/v/v).[1]

-

Sample Loading: Dissolve a known amount of the crude UPE extract (e.g., 200 mg) in the solvent mixture for injection.[1]

-

Chromatographic Separation:

-

Equilibrate the HSCCC column with the stationary phase of the solvent system.

-

Inject the sample and begin the separation with the mobile phase at a defined flow rate (e.g., 2.0 mL/min).[1]

-

The flow rate can be varied during the separation to optimize the resolution of different compounds. For instance, the flow rate can be reduced to 1.0 mL/min after the elution of the first compound to improve the separation of subsequent compounds, and then increased again.[1]

-

Collect fractions and monitor the elution profile using a suitable detector (e.g., UV detector).

-

Combine fractions containing the pure compounds based on the chromatogram.

-

Evaporate the solvent from the combined fractions to obtain the purified secoiridoid glycosides.

-

Method 2: Conventional Solvent Extraction and Column Chromatography

This traditional method is widely used and effective, though it may be more time-consuming.

1. Plant Material Preparation:

-

Air-dry the fruits of Ligustrum lucidum.

-

Grind the dried fruits into a coarse powder.

2. Extraction:

-

Solvent: Methanol (B129727) or ethanol.

-

Procedure:

-

Macerate the powdered fruit in the solvent at room temperature for an extended period (e.g., 24-48 hours), or perform hot reflux extraction for a shorter duration (e.g., 2-3 hours).

-

Filter the extract and repeat the extraction process on the plant residue to ensure maximum yield.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

-

3. Fractionation:

-

Solvents: A series of solvents with increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

Procedure:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and n-butanol.

-

The secoiridoid glycosides will typically be enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

4. Column Chromatography:

-

Stationary Phases: Macroporous adsorption resin followed by reverse-phase silica (B1680970) gel (e.g., C18).

-

Procedure:

-

Macroporous Resin Chromatography:

-

Dissolve the n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the desired compounds with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 95% ethanol).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine and concentrate the fractions containing the secoiridoid glycosides.

-

-

Reverse-Phase Silica Gel Chromatography:

-

Further purify the enriched fraction on a reverse-phase silica gel column.

-

Elute with a gradient of methanol in water.

-

Collect fractions and monitor by TLC or HPLC.

-

Combine the pure fractions and evaporate the solvent to yield the isolated compounds.

-

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of nuezhenide using UPE and HSCCC.

Signaling Pathways

Nuezhenide and other compounds from Ligustrum lucidum have been shown to modulate several key signaling pathways.

1. Anti-inflammatory Activity via the NF-κB Pathway

Caption: Nuezhenide inhibits the NF-κB inflammatory pathway.[2]

2. Anti-angiogenic Effects via the HIF-1α/VEGF Pathway

Caption: Specnuezhenide suppresses the HIF-1α/VEGF signaling pathway.[3]

3. Ghrelin Receptor Agonism and ERK1/2 Activation

Caption: Nuezhenide acts as a GHSR-1a agonist, activating ERK1/2.[4][5]

References

- 1. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hypoxia-Induced Retinal Angiogenesis by Specnuezhenide, an Effective Constituent of Ligustrum lucidum Ait., through Suppression of the HIF-1α/VEGF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuezhenide of the fruits of Nuzhenzi (Ligustrum lucidum Ait.) is a functional analog of ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nuezhenidic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. Detailed experimental protocols for the assessment of its anti-influenza activity and a proposed mechanism of action involving the NF-κB signaling pathway are presented. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, virology, and drug development.

Chemical Structure and Identification

This compound is classified as a secoiridoid, a class of monoterpenoids characterized by a cleaved cyclobutane (B1203170) ring. Its chemical identity is established through a combination of spectroscopic data and chemical analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | [1] |

| CAS Number | 183238-67-7 | [2][3] |

| Molecular Formula | C₁₇H₂₄O₁₄ | [1][2] |

| SMILES | COC(=O)C1=CO--INVALID-LINK--O)(CC(=O)O)O">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some properties are limited, computational predictions and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Source |

| Molecular Weight | 452.36 g/mol | --- | |

| Appearance | Solid | --- | |

| XLogP3 | -3.2 | Computed | |

| Hydrogen Bond Donors | 7 | Computed | |

| Hydrogen Bond Acceptors | 14 | Computed | |

| Rotatable Bond Count | 9 | Computed | |

| Topological Polar Surface Area | 230 Ų | Computed | |

| Solubility in Water | 9.09 mg/mL (20.09 mM) | Sonication recommended | |

| Solubility in DMSO | 45 mg/mL (99.48 mM) | Sonication recommended |

Pharmacological Properties and Mechanism of Action

The primary reported pharmacological activity of this compound is its ability to inhibit the influenza A virus. While the precise mechanism of its anti-influenza action is not fully elucidated, its classification as a secoiridoid suggests potential interaction with viral surface proteins or host-cell pathways.

Anti-Influenza Activity

This compound has been isolated from Ligustrum lucidum and identified as an inhibitor of the influenza A virus. The likely mechanism of action is the inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells. By blocking neuraminidase, the spread of the virus is impeded.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the structurally related compound Nuezhenide (NZD) provides a strong model for its potential action. NZD has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines. NZD was found to suppress the LPS-induced phosphorylation of key proteins in this pathway, including IKKα/β, p65, and IκBα. This inhibition prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes. Given the structural similarity, it is plausible that this compound shares this anti-inflammatory mechanism.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and biological evaluation of this compound and related compounds.

Isolation of Secoiridoids from Ligustrum lucidum

-

Extraction: The dried and powdered fruits are extracted with 95% ethanol.

-

Partitioning: The resulting extract is partitioned with different solvents of varying polarity to achieve a preliminary separation of compounds.

-

Chromatography: The fractions are then subjected to a series of chromatographic techniques for isolation and purification. This typically includes:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC).

-

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a standard method to assess the inhibitory activity of compounds against influenza neuraminidase.

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

-

Substrate Solution: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

-

Enzyme Solution: Purified influenza neuraminidase diluted in assay buffer.

-

Test Compound: this compound dissolved in an appropriate solvent and serially diluted.

-

Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted test compound and the enzyme solution.

-

Incubate at 37°C for a specified period (e.g., 30 minutes).

-

Initiate the reaction by adding the MUNANA substrate solution.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in the NF-κB signaling pathway in a cell-based model (e.g., RAW264.7 macrophages).

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway.

-

-

Protein Extraction:

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IKKα/β, p65, and IκBα.

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated protein to total protein is calculated.

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Conclusion

This compound represents a promising natural product with demonstrated anti-influenza A virus activity. Its chemical structure and physicochemical properties provide a basis for further investigation into its therapeutic potential. The likely mechanism of its antiviral action is through the inhibition of neuraminidase. Furthermore, based on studies of the related compound Nuezhenide, this compound is proposed to possess anti-inflammatory properties via the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for the continued research and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action, establish a detailed in vivo efficacy and safety profile, and develop optimized methods for its synthesis or large-scale isolation.

References

Nuezhenidic Acid: A Technical Overview of its Bioactive Properties

CAS Number: 183238-67-7 Molecular Formula: C₁₇H₂₄O₁₄

This technical guide provides an in-depth overview of Nuezhenidic acid, an iridoid glycoside with noteworthy anti-inflammatory and antiviral activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of its chemical properties, biological activities, and underlying mechanisms of action.

Physicochemical and Quantitative Data

This compound is a complex natural product with the following key characteristics:

| Property | Value | Source |

| CAS Number | 183238-67-7 | [1] |

| Molecular Formula | C₁₇H₂₄O₁₄ | [1] |

| Molecular Weight | 452.36 g/mol | [2] |

| Solubility | Water: 9.09 mg/mL (20.09 mM) (Sonication recommended), DMSO: 45 mg/mL (99.48 mM) (Sonication recommended) | [3] |

Anti-inflammatory Activity and Signaling Pathway

This compound, also referred to as Nuezhenide, has demonstrated significant anti-inflammatory properties. The primary mechanism of this activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of various inflammatory mediators. Nuezhenide has been shown to intervene in this cascade.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Antiviral Activity

This compound has been identified as an inhibitor of the influenza A virus.[3][4] The precise mechanism of this antiviral action is an area of ongoing research.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, based on the reported anti-inflammatory studies of Nuezhenide, the following general methodologies are applicable.

In Vitro Anti-inflammatory Assay (General Protocol)

This protocol outlines a typical workflow for assessing the anti-inflammatory effects of a compound like this compound in a cell-based model.

References

An In-depth Technical Guide on the Biological Activity of Nuezhenidic Acid and the Closely Related Compound Nuezhenide

Disclaimer: Initial research indicates a significant distinction between Nuezhenidic acid (CAS: 183238-67-7) and Nuezhenide (also known as Specnuezhenide, CAS: 39011-92-2) . While both are iridoid glycosides isolated from plants of the Ligustrum genus, they are distinct chemical entities. The vast majority of detailed in-vitro and in-vivo studies on biological activity, particularly concerning anti-inflammatory mechanisms, have been conducted on Nuezhenide. This guide will present the comprehensive data available for Nuezhenide due to the scarcity of detailed research on this compound. The findings for Nuezhenide should not be directly extrapolated to this compound.

Chemical Identity

To clarify the distinction, the chemical structures and properties of both compounds are presented below.

This compound

-

CAS Number: 183238-67-7[1]

-

Molecular Formula: C₁₇H₂₄O₁₄[1]

-

Molecular Weight: 452.36 g/mol [2]

-

Reported Biological Activity: Inhibition of influenza A virus.[2][3]

Nuezhenide (Specnuezhenide)

-

Molecular Formula: C₃₁H₄₂O₁₇

-

Molecular Weight: 686.66 g/mol [5]

-

Reported Biological Activities: Anti-inflammatory, antioxidant, anti-tumor, and other life-protecting activities.[6]

Biological Activity of Nuezhenide

This section provides a detailed overview of the biological activities of Nuezhenide, with a primary focus on its well-documented anti-inflammatory effects.

Anti-inflammatory Activity

Nuezhenide (NZD) has demonstrated significant anti-inflammatory properties, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The core mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[4][6]

The following tables summarize the key quantitative findings from in-vitro studies on the anti-inflammatory effects of Nuezhenide.

Table 1: Effect of Nuezhenide on Cell Viability and Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells

| Concentration of Nuezhenide (µM) | Cell Viability (% of Control) | Nitrite (B80452) Concentration (µM) |

| 0 (Control) | 100 | Not specified |

| 0 + LPS (1 µg/mL) | ~100 | ~35 |

| 10 + LPS (1 µg/mL) | ~100 | ~25 |

| 20 + LPS (1 µg/mL) | ~100 | ~18 |

| 40 + LPS (1 µg/mL) | ~100 | ~10 |

Data are estimated from graphical representations in the cited literature and presented for comparative purposes.[7]

Table 2: Effect of Nuezhenide on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Not specified | Not specified |

| LPS (1 µg/mL) | ~1200 | ~2500 |

| Nuezhenide (10 µM) + LPS | ~900 | ~1800 |

| Nuezhenide (20 µM) + LPS | ~600 | ~1200 |

| Nuezhenide (40 µM) + LPS | ~300 | ~600 |

Data are estimated from graphical representations in the cited literature and presented for comparative purposes.[7]

Table 3: Effect of Nuezhenide on Intracellular Reactive Oxygen Species (ROS), Nitric Oxide (NO), and Calcium (Ca²⁺) Levels in LPS-stimulated RAW264.7 Cells

| Treatment | Relative ROS Level (%) | Relative NO Level (%) | Relative Ca²⁺ Level (%) |

| Control | ~100 | ~100 | ~100 |

| LPS (1 µg/mL) | ~350 | ~400 | ~250 |

| Nuezhenide (40 µM) + LPS | ~150 | ~150 | ~120 |

Data are estimated from graphical representations in the cited literature and presented for comparative purposes.[7]

Nuezhenide exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In response to LPS, Toll-like receptor 4 (TLR4) activation leads to a signaling cascade that results in the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Nuezhenide intervenes in this pathway by suppressing the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB. This action prevents the degradation of IκBα and inhibits the nuclear translocation of p65, thereby downregulating the expression of inflammatory mediators.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Nuezhenide's anti-inflammatory activity.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. For anti-inflammatory assays, cells are pre-treated with various concentrations of Nuezhenide (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 8 to 24 hours) depending on the assay.

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Nuezhenide for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

-

Procedure:

-

Seed RAW264.7 cells in a 24-well plate and treat with Nuezhenide and LPS as described in the cell treatment protocol.

-

After 18 hours of incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

-

-

Principle: A sandwich ELISA is used to quantify the concentration of cytokines in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

-

-

Principle: Western blotting is used to detect the levels of specific proteins (total and phosphorylated forms of IKKα/β, IκBα, and p65) in cell lysates.

-

Procedure:

-

Lyse treated cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for p-IKKα/β, p-IκBα, p-p65, and their total forms, as well as a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the band intensities.

-

-

Principle: Flow cytometry is used to measure fluorescence intensity in individual cells, allowing for the quantification of intracellular markers.

-

Procedure for ROS:

-

Treat cells as described and then incubate with the fluorescent probe DCFH₂-DA (10 µM) for 30 minutes in the dark. DCFH₂-DA is oxidized to the highly fluorescent DCF by intracellular ROS.

-

Harvest and wash the cells.

-

Analyze the fluorescence intensity of DCF using a flow cytometer.

-

-

Procedure for NO:

-

Treat cells and then incubate with the fluorescent probe DAF-FM DA (5 µM) for 30 minutes. DAF-FM DA is converted by intracellular esterases to DAF-FM, which fluoresces upon reaction with NO.

-

Harvest, wash, and analyze the cells by flow cytometry.

-

-

Procedure for Ca²⁺:

-

Treat cells and then incubate with a calcium-sensitive fluorescent dye such as Fluo-4 AM (5 µM) for 30 minutes. The fluorescence of Fluo-4 increases significantly upon binding to Ca²⁺.

-

Harvest, wash, and analyze the cells by flow cytometry.

-

Other Reported Biological Activities of Nuezhenide

While the anti-inflammatory properties of Nuezhenide are the most thoroughly documented, other biological activities have been reported, though with less mechanistic detail in the available literature. These include:

-

Antioxidant activity: Nuezhenide has been noted for its antioxidant properties, which likely contribute to its anti-inflammatory effects by reducing oxidative stress.[6]

-

Anti-tumor activity: Some studies suggest that Nuezhenide possesses anti-tumor properties, although specific targets and mechanisms are not well-elucidated in the currently available literature.[6]

-

Antiviral and antibacterial activities: Nuezhenide has been reported to have antiviral and antibacterial effects.[6]

Further research is required to fully characterize these additional biological activities with the same level of detail as its anti-inflammatory effects.

Summary and Future Directions

The available scientific evidence strongly supports the anti-inflammatory activity of Nuezhenide, mediated through the inhibition of the NF-κB signaling pathway. The detailed experimental data provides a solid foundation for its potential as a therapeutic agent in inflammatory conditions. However, it is critical to reiterate that these findings pertain to Nuezhenide (CAS 39011-92-2) and not this compound (CAS 183238-67-7).

For researchers, scientists, and drug development professionals, future investigations should focus on:

-

Elucidating the biological activities of this compound to determine if it shares the therapeutic potential of Nuezhenide.

-

Conducting in-depth studies on the anti-tumor and neuroprotective activities of Nuezhenide to identify specific molecular targets and pathways.

-

Performing in-vivo studies to validate the efficacy and safety of Nuezhenide in animal models of inflammatory diseases.

References

- 1. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nuezhenide | 39011-92-2 [chemicalbook.com]

- 5. nuezhenide CAS#: 39011-92-2 [amp.chemicalbook.com]

- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Influenza virus A inhibitor | TargetMol [targetmol.com]

Unveiling the Antiviral Potential of Oleanolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold in the quest for novel antiviral agents. Its broad-spectrum activity against a range of clinically relevant viruses, coupled with a favorable safety profile, has positioned it as a lead compound for the development of new antiviral therapies. This technical guide provides a comprehensive overview of the antiviral spectrum of oleanolic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antiviral Spectrum and Potency

Oleanolic acid and its synthetic derivatives have demonstrated inhibitory effects against a diverse array of DNA and RNA viruses. The antiviral efficacy, often quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), varies depending on the specific virus, the derivative of oleanolic acid, and the experimental system. The following tables summarize the reported in vitro antiviral activities.

Table 1: Antiviral Activity of Oleanolic Acid Against DNA Viruses

| Virus | Compound | Cell Line | Assay Method | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Oleanolic Acid | Vero | Plaque Reduction Assay | 15.0 (EC50, µg/mL) | >100 (µg/mL) | >6.7 | [1] |

| Oleanolic Acid | HaCaT | Viral DNA Quantification | ~10-20 | Not specified | Not specified | [2] | |

| Oleanolic Acid | SH-SY5Y, BV2 | Viral Titer Reduction | ~2.5-5 | Not specified | Not specified | [2] | |

| Hepatitis B Virus (HBV) | Oleanolic Acid | HepG2.2.15 | HBsAg Secretion Inhibition | 1260 | Not specified | Not specified | [3] |

| Oleanolic Acid | HepG2.2.15 | HBeAg Secretion Inhibition | 940 | Not specified | Not specified | [3] | |

| OA-4 Derivative | HepG2.2.15 | HBsAg Secretion Inhibition | 6.88 | >200 | >29.1 | [4] | |

| OA-4 Derivative | HepG2.2.15 | HBV DNA Replication Inhibition | 6.88 | >200 | >29.1 | [4] |

Table 2: Antiviral Activity of Oleanolic Acid and Its Derivatives Against RNA Viruses

| Virus | Compound | Cell Line | Assay Method | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| Influenza A Virus (H1N1) | Oleanolic Acid Derivative 33 | MDCK | Not specified | 41.2 | Not specified | Not specified | [1] |

| OA Trimer 12c | MDCK | Not specified | 0.31 | >100 | >322 | [5] | |

| OA Trimer 12e | MDCK | Not specified | 0.57 | >100 | >175 | [5] | |

| OA Trimer 13c | MDCK | Not specified | 0.38 | >100 | >263 | [5] | |

| OA Trimer 13d | MDCK | Not specified | 0.23 | >100 | >434 | [5] | |

| OA-10 Derivative | A549 | Not specified | 6.7 - 19.6 | >640 | >32.6 - >95.5 | [6][7] | |

| Human Immunodeficiency Virus-1 (HIV-1) | Oleanolic Acid | PBMC | HIV-1 Replication Inhibition | 22.7 | Not specified | Not specified | [8][9] |

| Oleanolic Acid | M/M | HIV-1 Replication Inhibition | 57.4 | Not specified | Not specified | [8][9] | |

| Oleanolic Acid Derivative 18 | H9 cells | HIV-1 Replication Inhibition | 0.0011 | 22.4 | 20363 | [10] | |

| Salaspermic Acid | H9 lymphocytes | HIV-1 Replication Inhibition | 10 | Not specified | Not specified | [11] | |

| Hepatitis C Virus (HCV) | Oleanolic Acid | Huh7.5.1 | HCV Replication Inhibition | Not specified | Not specified | Not specified | [1] |

| SARS-CoV-2 | Oleanolic Acid | Vero E6 | 3CLpro Inhibition Assay | >50 | Not specified | Not specified | [12] |

Experimental Protocols

A variety of in vitro and in vivo models have been employed to elucidate the antiviral activity of oleanolic acid. Below are detailed methodologies for key experiments cited in the literature.

Plaque Reduction Assay (for HSV-1)

This assay is a standard method to quantify the inhibition of viral infectivity.

-

Cell Culture: Vero (African green monkey kidney) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a suspension of HSV-1 (e.g., F strain) at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose (B11928114) and varying concentrations of oleanolic acid.

-

Incubation and Staining: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation. Subsequently, the overlay medium is removed, and the cell monolayer is fixed with methanol (B129727) and stained with a 0.5% crystal violet solution.

-

Data Analysis: The plaques are counted, and the percentage of inhibition is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.[1]

Quantitative Real-Time PCR (qPCR) for Viral DNA/RNA

This method quantifies the amount of viral genetic material to assess the inhibition of viral replication.

-

Cell Culture and Infection: Cells (e.g., HaCaT for HSV-1, HepG2.2.15 for HBV) are seeded in appropriate culture vessels and infected with the virus.

-

Compound Treatment: The cells are treated with different concentrations of oleanolic acid or its derivatives at the time of infection or at various time points post-infection.

-

Nucleic Acid Extraction: At a designated time post-infection, total DNA or RNA is extracted from the cells using a commercial kit.

-

qPCR: The viral DNA or RNA is quantified using specific primers and probes targeting a conserved region of the viral genome. A standard curve is generated using a known quantity of viral DNA or RNA to determine the absolute copy number.

-

Data Analysis: The reduction in viral nucleic acid levels in treated cells compared to untreated controls indicates the inhibitory effect of the compound on viral replication.[2][4]

Western Blot Analysis for Viral Proteins

This technique is used to detect and quantify the expression of specific viral proteins.

-

Cell Lysis: Virus-infected cells treated with oleanolic acid are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the viral proteins of interest (e.g., HSV-1 gD, HBV HBsAg). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[2]

Mechanisms of Antiviral Action and Signaling Pathways

Oleanolic acid and its derivatives exert their antiviral effects through various mechanisms, often targeting specific stages of the viral life cycle.

Inhibition of Viral Entry

For enveloped viruses like influenza A, oleanolic acid derivatives have been shown to act as entry inhibitors. They target the viral hemagglutinin (HA) protein, which is crucial for the attachment of the virus to sialic acid receptors on the host cell surface. By binding to the HA protein, these compounds block the initial interaction between the virus and the host cell, thereby preventing infection.[5][6][11]

Interference with Viral Replication Machinery

Against HSV-1, oleanolic acid has been found to interfere with the viral helicase-primase complex, which is essential for the replication of the viral DNA genome. Specifically, it has been shown to downregulate the expression of the UL8 component of this complex. This disruption of a critical enzymatic machinery halts the viral replication process.[2]

Inhibition of Viral Protease

For HIV-1, oleanolic acid and its derivatives have been identified as inhibitors of the viral protease. The HIV-1 protease is a critical enzyme that cleaves newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of non-infectious viral particles.[8][9][13]

Conclusion and Future Directions

Oleanolic acid represents a versatile natural product scaffold with significant potential for the development of broad-spectrum antiviral drugs. The data presented in this guide highlight its activity against a range of important human pathogens. The diverse mechanisms of action, including inhibition of viral entry, replication, and essential enzymatic activities, offer multiple avenues for therapeutic intervention.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the antiviral potency and selectivity of oleanolic acid derivatives.

-

In Vivo Efficacy and Pharmacokinetics: To translate the promising in vitro results into effective in vivo therapies.

-

Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways involved in the antiviral effects against a wider range of viruses.

-

Combination Therapies: To explore the synergistic potential of oleanolic acid derivatives with existing antiviral drugs to enhance efficacy and combat drug resistance.

The continued investigation of oleanolic acid and its analogues holds great promise for enriching the antiviral drug pipeline and addressing the ongoing challenges posed by viral diseases.

References

- 1. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Oleanolic Acid Derivatives as Anti-Hepatitis B Virus Agents: Design, Synthesis, and in Vitro and in Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Oleanolic Acid Derivative Inhibits Hemagglutinin-Mediated Entry of Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro anti-HIV activity of oleanolic acid on infected human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-AIDS agents. 30. Anti-HIV activity of oleanolic acid, pomolic acid, and structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

Nuezhenidic Acid and Influenza A: An Examination of the Evidence and a Pivot to a Promising Alternative from Ligustrum lucidum

A comprehensive review of publicly available scientific literature and patent databases reveals no direct evidence supporting the efficacy of Nuezhenidic acid against the influenza A virus. In fact, studies on closely related compounds isolated from the same source, the fruit of Ligustrum lucidum (Glossy Privet), indicate a lack of significant anti-influenza A activity. This technical guide will first address the findings regarding this compound and its analogs before pivoting to a detailed analysis of a more promising class of anti-influenza A compounds derived from the same plant: oleanolic acid and its derivatives.

The Case of this compound: An Absence of Evidence

Initial investigations into the mechanism of action of this compound against influenza A were met with a significant challenge: a complete lack of published research, clinical trial data, or patents linking this specific compound to any anti-influenza activity. To broaden the search, we examined related compounds from Ligustrum lucidum. A key study evaluated the antiviral properties of several secoiridoid glucosides, including neonuezhenide , a compound structurally similar to the likely parent structure of this compound. The results of this in vitro study were conclusive: none of the tested glucosides, including neonuezhenide, demonstrated any significant activity against the influenza A virus [1][2][3].

This lack of evidence strongly suggests that this compound is not a viable candidate for an anti-influenza A therapeutic. Therefore, a detailed technical guide on its mechanism of action cannot be constructed. However, the research into the antiviral properties of Ligustrum lucidum has identified another class of compounds with demonstrated efficacy against influenza A.

Oleanolic Acid and its Derivatives: A Viable Anti-Influenza A Strategy from Ligustrum lucidum

Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562) also found in Ligustrum lucidum, and its synthetic derivatives have emerged as potent inhibitors of influenza A virus entry[4][5][6][7][8]. This section will provide an in-depth technical overview of their mechanism of action, supported by experimental data and visualizations.

Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Viral Entry

The primary mechanism by which oleanolic acid and its derivatives exert their anti-influenza A effect is by interfering with the function of the viral surface glycoprotein (B1211001) hemagglutinin (HA) [4][5][7][8]. HA is crucial for the initial stages of viral infection, mediating both the attachment of the virus to host cell receptors (sialic acids) and the subsequent fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm[9][10][11].

Oleanolic acid derivatives have been shown to bind to the HA protein, likely interrupting the conformational changes required for membrane fusion, thus blocking viral entry into the host cell[5][7].

Quantitative Data on Antiviral Activity

The antiviral efficacy of various oleanolic acid derivatives has been quantified in cell culture-based assays. The following tables summarize the key findings from the cited literature.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Oleanolic Acid (OA) | A/WSN/33 (H1N1) | MDCK | >50 | >100 | - | [7] |

| Compound 10 (OA derivative) | A/WSN/33 (H1N1) | MDCK | 2.98 | >100 | >33.6 | [7] |

| OA-10 | H1N1 | A549 | 19.6 | >640 | >32.7 | [4] |

| OA-10 | H5N1 | A549 | 6.7 | >640 | >95.5 | [4] |

| OA-10 | H9N2 | A549 | 11.2 | >640 | >57.1 | [4] |

| OA-10 | H3N2 | A549 | 14.8 | >640 | >43.2 | [4] |

| OA Trimer 12c | A/WSN/33 (H1N1) | MDCK | <1 | Not specified | Not specified | [5] |

| OA Trimer 12e | A/WSN/33 (H1N1) | MDCK | <1 | Not specified | Not specified | [5] |

| OA Trimer 13c | A/WSN/33 (H1N1) | MDCK | <1 | Not specified | Not specified | [5] |

| OA Trimer 13d | A/WSN/33 (H1N1) | MDCK | <1 | Not specified | Not specified | [5] |

| OA-glucose Trimer 13a | Influenza A | Not specified | 0.68 | Not specified | Not specified | [6] |

| OA-glucose Trimer 13b | Influenza A | Not specified | 0.47 | Not specified | Not specified | [6] |

| Oseltamivir | Influenza A | Not specified | 1.36 | Not specified | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on oleanolic acid derivatives.

1. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):

-

Cell Culture: Madin-Darby canine kidney (MDCK) or human lung adenocarcinoma (A549) cells are seeded in 96-well plates and grown to confluence.

-

Virus Infection: Cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the test compounds.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the cytopathic effect (CPE) in the virus-infected control wells is maximal.

-

Cell Viability Measurement: Cell viability is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that inhibits the virus-induced CPE by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

2. Hemagglutination (HA) Inhibition Assay:

-

Virus Preparation: A standardized amount of influenza A virus (e.g., 4 hemagglutinating units) is prepared.

-

Compound Incubation: The virus is pre-incubated with serial dilutions of the test compounds in a V-bottom 96-well plate for a specified time (e.g., 1 hour) at room temperature.

-

Addition of Red Blood Cells: A suspension of red blood cells (e.g., 0.5% chicken or human red blood cells) is added to each well.

-

Incubation and Observation: The plate is incubated at room temperature for 30-60 minutes. The inhibition of hemagglutination is observed visually. The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

3. Surface Plasmon Resonance (SPR) Assay:

-

Immobilization of HA Protein: Recombinant influenza A HA protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: Varying concentrations of the test compounds are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface.

-

Data Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (KD) is calculated to quantify the binding affinity between the compound and the HA protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the mechanism of action of oleanolic acid derivatives.

Figure 1. Mechanism of influenza A virus entry and its inhibition by oleanolic acid derivatives.

Figure 2. Experimental workflow for determining the antiviral activity of compounds.

Conclusion

While the initial query into the anti-influenza A mechanism of this compound did not yield positive findings, a thorough investigation of the scientific literature has revealed a promising alternative from the same natural source, Ligustrum lucidum. Oleanolic acid and its derivatives have demonstrated significant in vitro activity against a broad range of influenza A subtypes. Their mechanism of action, centered on the inhibition of hemagglutinin-mediated viral entry, presents a validated target for the development of novel anti-influenza therapeutics. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in pursuing this promising class of natural product-derived antiviral agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of oleanolic acid derivatives.

References

- 1. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Secoiridoid Glucosides from the Fruits of Ligustrum lucidum as Antiviral Agents [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trivalent oleanolic acid-glucose conjugates: Synthesis and efficacy against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure activity relationship and anti-influenza A virus evaluation of oleanolic acid-linear amino derivatives [jstage.jst.go.jp]

- 8. Synthesis, Structure Activity Relationship and Anti-influenza A Virus Evaluation of Oleanolic Acid-Linear Amino Derivatives [jstage.jst.go.jp]

- 9. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting influenza virus transmission using a broadly acting neuraminidase that targets host sialic acids in the upper respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

In Silico Analysis of Nuezhenidic Acid as a Potential Antiviral Agent: A Technical Guide

Disclaimer: Direct in silico docking studies and experimental data for Nuezhenidic acid against viral proteins are not extensively available in the public domain. This guide is based on the antiviral activities and in silico studies of the structurally related parent compound, Oleanolic Acid (OA), and its derivatives, to provide a framework for potential research on this compound.

Introduction

This compound, a derivative of the pentacyclic triterpenoid (B12794562) oleanolic acid, belongs to a class of natural products with demonstrated broad-spectrum biological activities. Oleanolic acid and its analogues have been reported to possess significant antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, hepatitis B and C viruses (HBV, HCV), and herpes simplex virus (HSV).[1][2] These antiviral effects are often attributed to the inhibition of viral entry and replication.[1]

Computational methods, particularly in silico molecular docking, have become indispensable tools in drug discovery for rapidly screening and identifying potential drug candidates by predicting the binding affinity and interaction patterns between a ligand and a target protein.[3][4] This technical guide outlines a proposed workflow for the in silico docking analysis of this compound against various viral protein targets, drawing upon methodologies and findings from studies on oleanolic acid and its derivatives.

Potential Viral Protein Targets for this compound

Based on the known antiviral activities of oleanolic acid derivatives, the following viral proteins are proposed as potential targets for in silico docking studies with this compound:

-

HIV-1 Protease: A key enzyme in the HIV life cycle responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme prevents viral maturation. Oleanolic acid derivatives have shown inhibitory activity against HIV-1 protease.

-

Influenza Virus Hemagglutinin: A surface glycoprotein (B1211001) that mediates viral entry into host cells by binding to sialic acid receptors. Inhibition of hemagglutinin can block the initial stage of infection.

-

Hepatitis B Virus (HBV): Oleanolic acid derivatives have been shown to inhibit the secretion of HBsAg and HBeAg, and reduce HBV DNA replication. Potential targets could include HBV DNA polymerase or core protein.

-

SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus. In silico studies have identified oleanolic acid as a potential inhibitor of Mpro.

-

Monkeypox Virus (MPXV) Envelope Proteins: Recent computational studies have highlighted oleanolic acid as a potential inhibitor of MPXV envelope proteins, which are crucial for viral entry.

Quantitative Data from In Silico Docking of Oleanolic Acid Derivatives

The following table summarizes representative quantitative data from in silico docking studies of oleanolic acid and its derivatives against various viral proteins. This data can serve as a benchmark for potential studies on this compound.

| Compound/Derivative | Viral Target | Software | Binding Affinity (kcal/mol) | Reference |

| Oleanolic Acid | SARS-CoV-2 Main Protease (Mpro) | AutoDock | -8.55 | |

| Oleanolic Acid | Monkeypox Virus H3 Protein | AutoDock Vina | -9.4 | |

| Oleanolic Acid Analogues | SARS-CoV-2 Protease (6Y84) | Not Specified | -10.3 to -13.8 | |

| 3-Phthaloyl Oleanolic Acid Derivatives | HIV-1 Protease | Not Specified | High binding energies correlated with inhibitory activity |

Experimental Protocols for In Silico Docking

This section provides a generalized methodology for performing in silico docking studies of this compound with viral proteins.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Suite, MOE (Molecular Operating Environment).

-

Protein Preparation Wizard: Schrödinger Maestro, AutoDockTools.

-

Ligand Preparation Wizard: LigPrep (Schrödinger), ChemDraw, Avogadro.

-

Visualization Software: PyMOL, VMD (Visual Molecular Dynamics), Discovery Studio.

General Workflow

A typical in silico docking workflow involves the following steps:

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target viral protein from a protein database such as the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct bond orders.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of this compound.

-

Generate a 3D conformation of the ligand.

-

Assign correct protonation states and perform energy minimization.

-

-

Grid Generation:

-

Define the binding site on the target protein. This can be based on the location of a co-crystallized inhibitor or by using a binding site prediction tool.

-

Generate a grid box that encompasses the defined binding site.

-

-

Molecular Docking:

-

Run the docking algorithm to predict the binding poses of this compound within the defined grid box.

-

The software will score and rank the different poses based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the viral protein.

-

Compare the binding affinity of this compound with that of known inhibitors or related compounds like oleanolic acid.

-

Mandatory Visualizations

General In Silico Drug Discovery Workflow

References

Unveiling the Therapeutic Promise of Oleanolic Acid: A Technical Guide to its Molecular Targets

DISCLAIMER: Initial research into "Nuezhenidic acid" revealed a significant lack of in-depth scientific literature regarding its therapeutic targets and mechanisms of action. The available information primarily identifies it as a chemical entity with limited published biological data. In contrast, the structurally distinct pentacyclic triterpenoid (B12794562), Oleanolic Acid (OA) , is the subject of extensive research with a wealth of data relevant to drug discovery and development. This guide will, therefore, focus on the well-documented therapeutic potential of Oleanolic Acid to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous plant species, has emerged as a promising multifaceted therapeutic agent. Exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, OA modulates a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the key molecular targets of Oleanolic Acid, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the intricate signaling cascades it influences. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this potent natural compound.

Quantitative Data Summary

The therapeutic efficacy of Oleanolic Acid has been quantified across a variety of experimental models. The following tables summarize the half-maximal inhibitory concentration (IC50) values of OA in various cancer cell lines and for its anti-inflammatory and anti-proliferative activities.

Table 1: Anti-Cancer Activity of Oleanolic Acid (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 112.57 (as µg/mL) | [1] |

| MCF-7 | Breast Cancer | 132.29 (as µg/mL) | [1] |

| U87 | Glioblastoma | 163.60 (as µg/mL) | [1] |

| HCT-116 | Colon Cancer | 100 | [2] |

| SW-480 | Colon Cancer | 80 | [2] |

| HepG2 | Liver Cancer | 30 | |

| B16 2F2 | Mouse Melanoma | 4.8 | [3] |

| A375 | Human Melanoma | >100 (24h/48h) | [4] |

Table 2: Anti-Inflammatory and Other Activities of Oleanolic Acid

| Activity | Target/Assay | IC50 (µM) | Reference |

| Anti-proliferative | Normal Liver Cells (AML12) | 120 | |

| Anti-Leishmanial | Leishmania infantum | 0.999 (as µg/mL) | [5] |

| Anti-proliferative | Normal Fibroblasts (HSF) | >10 | [6] |

| COX-2 Inhibition | Fluorometric Assay | ~5.0 (for Oleic Acid) | [7] |

Key Signaling Pathways and Molecular Targets

Oleanolic Acid exerts its pleiotropic effects by modulating several critical intracellular signaling pathways implicated in the pathogenesis of various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. OA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[5] This inhibition is a key mechanism behind its potent anti-inflammatory effects.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Oleanolic acid has been demonstrated to suppress the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2][8]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of several cancers. Oleanolic acid derivatives have been shown to inhibit the Wnt/β-catenin pathway by promoting the phosphorylation and subsequent degradation of β-catenin.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of Oleanolic Acid.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Oleanolic Acid (and a vehicle control) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Cell Migration and Invasion (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cells in vitro.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. Chemoattractants are placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Protocol:

-

For migration assays, seed 5 x 10^4 cells in serum-free medium into the upper chamber of a Transwell insert (8.0 µm pore size). For invasion assays, pre-coat the insert with Matrigel.[10]

-

Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[10]

-

Incubate for 48 hours.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet.[10]

-

Count the stained cells under a microscope or elute the dye and measure the absorbance.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol (General for PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin):

-

Lyse treated and untreated cells to extract proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, β-catenin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by its enzymatic activity.

-

Protocol:

-

Transiently transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB-luciferase reporter plasmid.[11]

-

After 24 hours, treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of Oleanolic Acid.[11]

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.[11]

-

Measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-